![molecular formula C15H12FN5O2 B2975778 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isonicotinamide CAS No. 1903846-39-8](/img/structure/B2975778.png)
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isonicotinamide
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Overview
Description
4-oxobenzo[d][1,2,3]triazin derivatives are a class of compounds that have been studied for their potential therapeutic applications . They have been synthesized and evaluated as potential anti-Alzheimer agents .
Molecular Structure Analysis
The molecular structure of these compounds includes a 4-oxobenzo[d][1,2,3]triazin core with a pyridinium moiety . The specific molecular structure of “N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isonicotinamide” is not provided in the sources I found.Scientific Research Applications
Synthesis and Chemical Properties
Triazine derivatives are synthesized through various chemical reactions, offering a wide range of applications due to their structural diversity and chemical reactivity. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of pseudopeptidic triazines, highlighting the potential for creating novel compounds with unique properties (M. Sañudo et al., 2006).
Applications in Imaging and Diagnostics
The development of radiotracers for positron emission tomography (PET) imaging, such as [18F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide, illustrates the utility of fluoroisonicotinamide derivatives in medical diagnostics, particularly for melanoma imaging (I. Greguric et al., 2009). This application demonstrates how modifications to the isonicotinamide structure can significantly impact the biological activity and utility of these compounds.
Antimicrobial and Antifungal Activities
Several triazine and isonicotinamide derivatives exhibit notable antibacterial and antifungal activities, underscoring their potential in developing new antimicrobial agents. Compounds such as Nʹ-{4-[(3-chloro-4-fluorophenyl) amino]-6-[(-aryl) amino] -1, 3, 5-triazin-2-yl} isonicotinohydrazides have been synthesized and tested for their activity against various microorganisms, presenting a promising avenue for the creation of new pharmaceuticals (B. B. Baldaniya et al., 2009).
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for transmitting signals in the brain and other areas of the body.
Mode of Action
The compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. The compound exhibits a mixed-type inhibition mode, indicating that it can interact with both the catalytic site and peripheral anionic site of BuChE .
properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O2/c16-11-1-2-13-12(9-11)15(23)21(20-19-13)8-7-18-14(22)10-3-5-17-6-4-10/h1-6,9H,7-8H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQKAROFDMGTQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(N=N2)CCNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isonicotinamide |
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